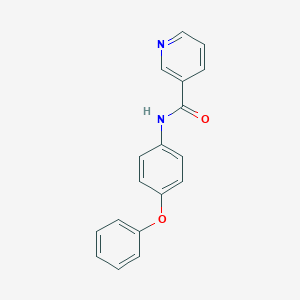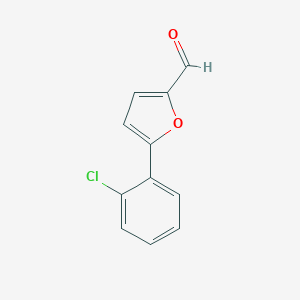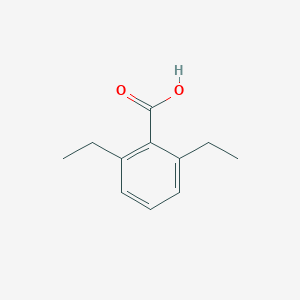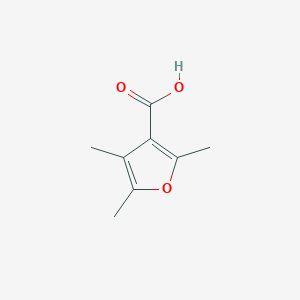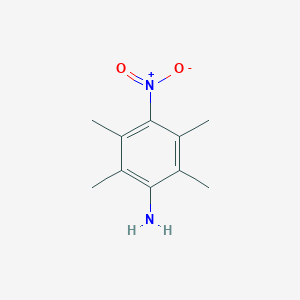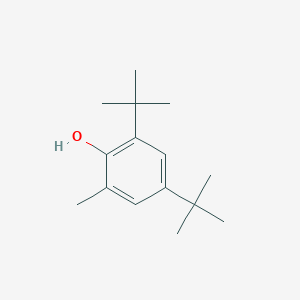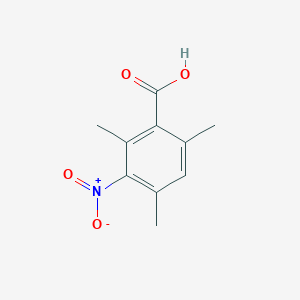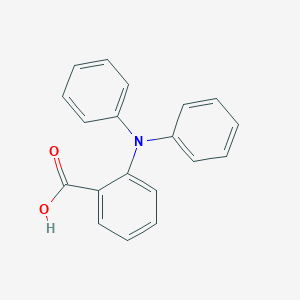
2-(Diphenylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylamino)benzoic acid, also known as DPBA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DPBA is a derivative of benzoic acid and is commonly used in various fields of research, including the development of new drugs, materials science, and analytical chemistry.
Mechanism Of Action
The mechanism of action of 2-(Diphenylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(Diphenylamino)benzoic acid has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-(Diphenylamino)benzoic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
Biochemical And Physiological Effects
2-(Diphenylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Diphenylamino)benzoic acid has anticancer, antiviral, and antibacterial properties. 2-(Diphenylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2-(Diphenylamino)benzoic acid can inhibit tumor growth and metastasis in animal models. Additionally, 2-(Diphenylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2-(Diphenylamino)benzoic acid has several advantages for use in lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 2-(Diphenylamino)benzoic acid also has several limitations, including its low water solubility and its potential for toxicity at high concentrations. Additionally, 2-(Diphenylamino)benzoic acid can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(Diphenylamino)benzoic acid. One area of research is the development of new drugs based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid derivatives as potential anticancer, antiviral, and antibacterial agents. Additionally, researchers are investigating the use of 2-(Diphenylamino)benzoic acid as a fluorescent probe for the detection of various analytes. Another area of research is the development of new materials based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid in the development of new materials with unique optical and electronic properties. Overall, 2-(Diphenylamino)benzoic acid is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
2-(Diphenylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylamine in the presence of a catalyst. The reaction is typically carried out in a solvent, such as chloroform or acetic acid, and requires careful control of temperature and reaction time to achieve high yields of 2-(Diphenylamino)benzoic acid. Other methods for synthesizing 2-(Diphenylamino)benzoic acid include the reaction of benzoic anhydride with diphenylamine and the reaction of 2-aminobenzoic acid with diphenylamine.
Scientific Research Applications
2-(Diphenylamino)benzoic acid has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 2-(Diphenylamino)benzoic acid is in the development of new drugs. 2-(Diphenylamino)benzoic acid has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new therapeutics. Additionally, 2-(Diphenylamino)benzoic acid has been used in materials science to develop new materials with unique optical and electronic properties. 2-(Diphenylamino)benzoic acid has also been used in analytical chemistry as a fluorescent probe for the detection of various analytes.
properties
CAS RN |
17626-44-7 |
|---|---|
Product Name |
2-(Diphenylamino)benzoic acid |
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(N-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI Key |
ZEGFMCQPAMLDCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




